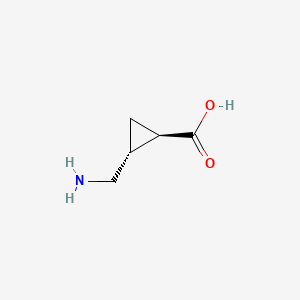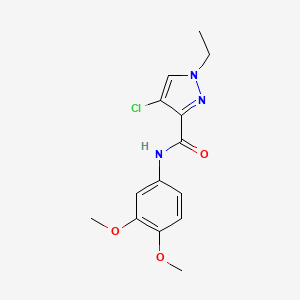
2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide is an alkylbenzene.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Assessment
Research by Rani et al. (2016) indicates the potential of derivatives of 2-phenoxy-N-(1-phenylethyl)acetamide, a related compound, as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. They synthesized these derivatives, which included bromo and tert-butyl groups, and found some of them to have activities comparable to standard drugs.
Antimicrobial Profile of Derivatives
The study by Fuloria et al. (2014) describes the synthesis of 2-(4-bromo-3-methyl phenoxy)acetamide derivatives and their subsequent evaluation for antibacterial and antifungal activities. The results highlighted the potential antimicrobial properties of these derivatives.
Chemoselective Acetylation in Drug Synthesis
Magadum & Yadav (2018) studied the chemoselective monoacetylation of amino groups leading to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process involved the use of different acyl donors and was part of a larger effort to develop more efficient synthetic pathways for drug development.
Stereocontrolled Alkylation in Chemical Synthesis
The work of Stoikov et al. (2011) investigated the stereocontrolled alkylation of 1,2-disubstituted acetamide derivatives. Their research contributes to understanding the complex reactions involved in the synthesis of structurally diverse chemical compounds.
Hydrogen Bond Studies in Molecular Structure
Research by Romero & Angela Margarita (2008) focused on the hydrogen bond formation in substituted N-(2-hydroxyphenyl)acetamides. Their findings are significant for understanding molecular interactions and stability, which are crucial in drug design and material science.
Propiedades
Fórmula molecular |
C17H20BrNO3 |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
2-(2-bromo-4-tert-butylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H20BrNO3/c1-17(2,3)12-6-7-15(14(18)9-12)22-11-16(20)19-10-13-5-4-8-21-13/h4-9H,10-11H2,1-3H3,(H,19,20) |
Clave InChI |
QMEFGYCOGPJKNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)Br |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



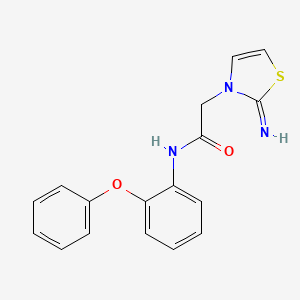
![2-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-1,3-dithiolane](/img/structure/B1223244.png)
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1223245.png)
![2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1223247.png)
![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)
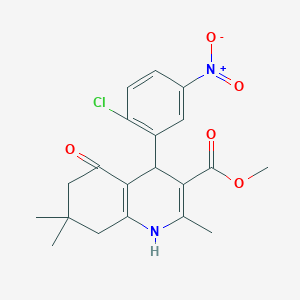
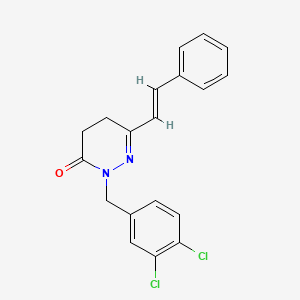
![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)
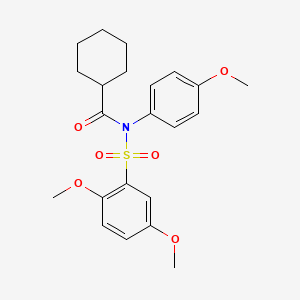
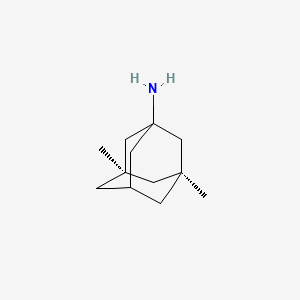
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)
